N-(1-methylcyclohexyl)-9H-fluoren-3-amine

Catalog No.
S12507644
CAS No.
M.F
C20H23N
M. Wt
277.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-methylcyclohexyl)-9H-fluoren-3-amine

Product Name

N-(1-methylcyclohexyl)-9H-fluoren-3-amine

IUPAC Name

N-(1-methylcyclohexyl)-9H-fluoren-3-amine

Molecular Formula

C20H23N

Molecular Weight

277.4 g/mol

InChI

InChI=1S/C20H23N/c1-20(11-5-2-6-12-20)21-17-10-9-16-13-15-7-3-4-8-18(15)19(16)14-17/h3-4,7-10,14,21H,2,5-6,11-13H2,1H3

InChI Key

KVVVEBZCDYJNCD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)NC2=CC3=C(CC4=CC=CC=C43)C=C2

N-(1-methylcyclohexyl)-9H-fluoren-3-amine is a chemical compound characterized by its unique structure, which consists of a fluorenyl group attached to a cyclohexylamine moiety. The compound's molecular formula is C_{16}H_{21}N, and it features a 9H-fluorene backbone, known for its stability and aromatic properties. The presence of the methylcyclohexyl group enhances its steric properties, potentially influencing its reactivity and biological interactions.

Typical of amines and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, engaging in substitution reactions with electrophiles.
  • Acylation: The amine can be acylated to form amides, which alters its solubility and reactivity.
  • Reactions with Isocyanates: It can react with isocyanates to form ureas, which are important in medicinal chemistry.

For example, N-(1-methylcyclohexyl)-9H-fluoren-3-amine can undergo acylation in the presence of acetic anhydride to yield N-(1-methylcyclohexyl)-9H-fluoren-3-ylacetamide.

Synthesis of N-(1-methylcyclohexyl)-9H-fluoren-3-amine can be achieved through several methods:

  • Reduction of Fluorenone Derivatives: Starting from 9H-fluoren-9-one, reduction using lithium aluminum hydride can yield the corresponding amine.
  • Direct Amination: Reaction of 9H-fluorene derivatives with cyclohexylmethylamine under acidic conditions.
  • Grignard Reaction: Utilizing a Grignard reagent derived from 1-methylcyclohexanol can also facilitate the formation of this compound through nucleophilic attack on an appropriate electrophile.

N-(1-methylcyclohexyl)-9H-fluoren-3-amine has potential applications in:

  • Pharmaceuticals: As a precursor for synthesizing various biologically active compounds.
  • Material Science: In the development of organic semiconductors due to its aromatic structure.
  • Research: As a tool compound in studying amine reactivity and interactions in biological systems.

Interaction studies involving N-(1-methylcyclohexyl)-9H-fluoren-3-amine could focus on:

  • Receptor Binding: Investigating how this compound interacts with neurotransmitter receptors (e.g., serotonin or dopamine receptors).
  • Enzyme Inhibition: Evaluating its potential as an inhibitor for enzymes involved in metabolic pathways.

Such studies would provide insights into the mechanism of action and therapeutic potential of this compound.

Several compounds share structural similarities with N-(1-methylcyclohexyl)-9H-fluoren-3-amine, each exhibiting unique properties:

Compound NameMolecular FormulaKey Characteristics
9H-Fluoren-3-amineC_{13}H_{11}NBasic amine; precursor for various derivatives
N-cyclohexyl-N-(4-methylphenyl)amineC_{17}H_{25}NExhibits significant biological activity; used in drugs
1-MethylcyclohexylamineC_{10}H_{15}NSimple amine structure; used in organic synthesis

N-(1-methylcyclohexyl)-9H-fluoren-3-amine is unique due to its combination of a bulky cyclohexyl group and the stable fluorenyl core, which may confer distinct reactivity and biological properties compared to simpler amines or other fluorenes.

XLogP3

5.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

277.183049738 g/mol

Monoisotopic Mass

277.183049738 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

Explore Compound Types